![molecular formula C13H8ClN5S B1241902 (E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
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Overview
Description
N-(1-benzimidazolyl)-1-(6-chloro-5-imidazo[2,1-b]thiazolyl)methanimine is a member of benzimidazoles.
Scientific Research Applications
DNA Binding and Cellular Staining
(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine and its analogues like Hoechst 33258 are known for their strong binding affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These compounds are widely utilized for fluorescent DNA staining due to their capacity to permeate cells readily, finding extensive use in plant cell biology for chromosome and nuclear staining, as well as in analyzing nuclear DNA content values via flow cytometry. Additionally, Hoechst derivatives have applications as radioprotectors and topoisomerase inhibitors, making them valuable in the field of rational drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthesis of Benzimidazoles and Related Compounds
These compounds are crucial in synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, through the condensation of o-phenylenediamines with various electrophilic reagents. They are instrumental in developing azolylthiazoles, which have found a place in recent literature for their methods of synthesis and biological applications, indicating their significance in medicinal chemistry (Ibrahim, 2011).
Biological Activities and Drug Development
The compound under discussion is part of the benzimidazole family, which has shown considerable biological activities. These activities include antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, as well as potent herbicidal properties against hydroponically grown greens. These findings emphasize the compound's relevance in the synthesis and biological evaluation of condensed benzimidazoles, quinazolines, and perimidines (Hsu, Hu, & Liu, 2005).
Optoelectronic Material Applications
Benzimidazole derivatives, including the compound , are part of an important group of benzodiazines renowned in medicinal chemistry due to their broad spectrum of biological activities. Notably, extensive research on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been published recently, illustrating their value in the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
Molecular Formula |
C13H8ClN5S |
---|---|
Molecular Weight |
301.75 g/mol |
IUPAC Name |
(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
InChI |
InChI=1S/C13H8ClN5S/c14-12-11(18-5-6-20-13(18)17-12)7-16-19-8-15-9-3-1-2-4-10(9)19/h1-8H/b16-7+ |
InChI Key |
HPJLFSDWHCCGIL-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2/N=C/C3=C(N=C4N3C=CS4)Cl |
SMILES |
C1=CC=C2C(=C1)N=CN2N=CC3=C(N=C4N3C=CS4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N=CC3=C(N=C4N3C=CS4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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